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3-bromo-1H-indole-2-carbaldehyde
spectroscopic data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 3-bromo-1H-indole-2-carbaldehyde

CAS No.: 906440-21-9

Cat. No.: $S2931027

Molecular Identification

The table below summarizes the basic identifying information available for 3-bromo-1H-indole-2-
carbaldehyde.

Property Value

IUPAC Name 3-Bromo-1H-indole-2-carbaldehyde [1]
CAS Registry Number 906440-21-9 (listed, unverified) [1]
Molecular Formula CoHeBrNO [1]

Average Molecular Mass 224.057 Da [1]

Monoisotopic Mass 222.963276 Da [1]

How to Proceed with Spectral Analysis

Since the search results lack experimental NMR, IR, or mass spectra for this specific compound, here are

practical steps you can take to obtain the necessary data:

© 2026 Smolecule. All rights reserved. 1/4 Tech Support


https://www.smolecule.com/products/s2931027?utm_src=pdf-body
https://www.smolecule.com/products/s2931027?utm_src=pdf-interest
https://www.smolecule.com/products/s2931027?utm_src=pdf-body
https://www.smolecule.com/products/s2931027?utm_src=pdf-body
https://www.chemspider.com/Chemical-Structure.319759.html
https://www.chemspider.com/Chemical-Structure.319759.html
https://www.chemspider.com/Chemical-Structure.319759.html
https://www.chemspider.com/Chemical-Structure.319759.html
https://www.chemspider.com/Chemical-Structure.319759.html
https://www.smolecule.com/products/s2931027?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

e Consult Specialized Databases: Access deeper resources via institutional subscriptions, such as
SciFindern, Reaxys, or Springer's MR4. These often contain more extensive spectral libraries than
publicly available sources.

¢ Consider Experimental Measurement: The most reliable method is to obtain the compound from a
supplier and record its NMR spectrum. The compound 7-bromo-1H-indole-3-carbaldehyde has a
referenced *H NMR spectrum in CDCIs at 400MHz [2], suggesting this is a standard solvent and field
strength suitable for related compounds.

o Utilize Predictive Software: Use tools like MNova NMR Predictor or ChemDraw to generate
predicted 'H and 13C NMR spectra based on the chemical structure. While not a substitute for
experimental data, this can provide a useful reference. The workflow for this approach is outlined

below.
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Suggested Experimental Protocol for NMR
Characterization

If you proceed with experimental measurement, here is a detailed methodology you can follow:

e Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-bromo-1H-indole-2-
carbaldehyde in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., DMSO-ds is often suitable for
indole derivatives due to the N-H proton) for a standard 5 mm NMR tube [2].

¢ Instrumentation: Perform data acquisition on a high-field NMR spectrometer (e.g., 400 MHz, 500
MHz, or higher) to ensure good signal resolution and dispersion.

e Data Acquisition:

o *H NMR: Set up a standard proton NMR experiment with a sufficient spectral width (e.g., 12-16
ppm) and number of scans (16-32) to achieve a good signal-to-noise ratio.

o 3C NMR: Acquire a proton-decoupled 3C NMR spectrum. Due to the lower sensitivity of
carbon-13, this will require significantly more scans (1024 or more) and a relaxation delay to
ensure quantitative accuracy.

o Data Processing: Apply Fourier transformation to the raw data with appropriate line broadening (e.g.,
0.3 Hz for *H, 1.0 Hz for 13C). Manually integrate the peaks, calibrate the spectrum to the residual
solvent signal, and assign all chemical shifts.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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